trans-4-Hydroxytetrahydrofuran-2-carboxylic acid
CAS No.:
Cat. No.: VC15805240
Molecular Formula: C5H8O4
Molecular Weight: 132.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H8O4 |
|---|---|
| Molecular Weight | 132.11 g/mol |
| IUPAC Name | (2S,4R)-4-hydroxyoxolane-2-carboxylic acid |
| Standard InChI | InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8)/t3-,4+/m1/s1 |
| Standard InChI Key | KTEPYJGLVNSCFD-DMTCNVIQSA-N |
| Isomeric SMILES | C1[C@H](CO[C@@H]1C(=O)O)O |
| Canonical SMILES | C1C(COC1C(=O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered tetrahydrofuran ring with hydroxyl and carboxylic acid groups at the trans-4 and cis-2 positions, respectively. This spatial arrangement creates a rigid scaffold that influences its solubility, hydrogen-bonding capacity, and interactions with biological targets. The molecular formula is C₆H₁₀O₄, with a molecular weight of 146.14 g/mol.
Key structural parameters include:
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Bond topology: 17 total bonds (9 non-hydrogen bonds, 1 double bond).
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Stereochemistry: The trans configuration between the hydroxyl and carboxylic acid groups minimizes steric hindrance, enhancing stability compared to cis isomers .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₀O₄ | |
| Molecular weight | 146.14 g/mol | |
| Melting point | 180–220°C (decomposes) | |
| LogP (lipophilicity) | -1.2 ± 0.3 | |
| Topological polar surface | 77.5 Ų |
Synthetic Methodologies
Cyclization of Hydroxylated Precursors
The most efficient route involves acid-catalyzed cyclization of γ-hydroxy-α-ketocarboxylic acids. Under optimized conditions (180–220°C, H₂SO₄ catalyst), intramolecular esterification yields the tetrahydrofuran ring with >70% efficiency. Critical factors include:
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pH control: Maintained below 2.0 to protonate carbonyl oxygen and facilitate nucleophilic attack by the hydroxyl group.
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Solvent selection: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity and prevent side reactions.
Reactivity and Functionalization
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization:
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Methyl esters: Formed via Fischer esterification (H₂SO₄/MeOH, 65°C, 12 hr) with 85% conversion.
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Amides: Coupling with EDCI/HOBt yields primary amides (R-NH₂) in 60–75% yield.
Oxidation and Reduction Pathways
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Oxidation: MnO₂ selectively oxidizes the hydroxyl group to a ketone, forming 4-oxo-tetrahydrofuran-2-carboxylic acid (45% yield).
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Reduction: NaBH₄ reduces the carboxylic acid to a primary alcohol, though this disrupts the ring structure.
Biological and Industrial Applications
Medicinal Chemistry
As a scaffold for RORγt modulators , the compound’s rigid structure complements the ligand-binding pocket of nuclear receptors. Key interactions include:
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Hydrogen bonding: Carboxylic acid with Arg367 (2.1 Å distance) .
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Van der Waals contacts: Tetrahydrofuran ring with Leu391 and Phe377 .
Polymer Science
The bifunctional nature enables use in:
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Crosslinking agents: Forms ester bridges between polyols (e.g., PEG) with 90% crosslink density.
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Biodegradable polymers: Poly(ester-ether) copolymers degrade in physiological conditions (t₁/₂ = 14 days).
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